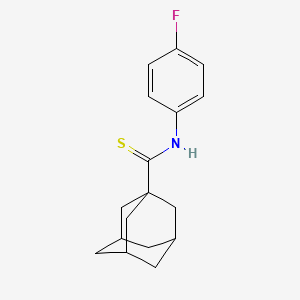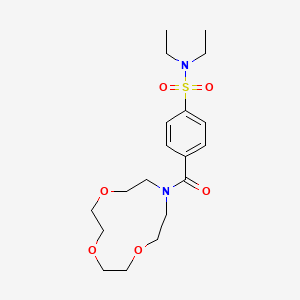
6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a 4-fluorophenyl-substituted urea and a brominated malononitrile, the reaction can proceed through a series of steps involving nucleophilic substitution, cyclization, and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine or fluorine substituents, potentially leading to dehalogenated products.
Substitution: The amino and halogen groups make the compound amenable to various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups in place of the halogen atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor ligands. The presence of the fluorophenyl group suggests potential interactions with biological targets.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure could be modified to enhance its activity or selectivity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Similar core structure but lacks the amino and fluorophenyl groups.
6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the bromine substituent.
Uniqueness
The presence of both the bromine and fluorophenyl groups in 6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione makes it unique. These substituents can significantly influence the compound’s reactivity and interactions with other molecules, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C10H7BrFN3O2 |
|---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
6-amino-5-bromo-1-(4-fluorophenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7BrFN3O2/c11-7-8(13)15(10(17)14-9(7)16)6-3-1-5(12)2-4-6/h1-4H,13H2,(H,14,16,17) |
InChI Key |
KAIRVJFUFXBNAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)Br)N)F |
solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(phenylcarbamoyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073757.png)
![ethyl (2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enoate](/img/structure/B11073764.png)
![Ethanol, 1-(2-methyl-2H-tetrazol-5-yl)-2-[(thiophen-2-ylmethyl)amino]-](/img/structure/B11073766.png)
![N-(2-Methoxydibenzo[B,D]furan-3-YL)-N'-[4-(morpholinosulfonyl)phenyl]thiourea](/img/structure/B11073767.png)
![1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(4-methoxyphenyl)urea](/img/structure/B11073772.png)

methanone](/img/structure/B11073783.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11073803.png)

![3-[4-(Cyclopentyloxy)phenyl]-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B11073810.png)
![2-(4-methoxyphenyl)-N'-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B11073816.png)
![ethyl {3,5-dimethyl-4-[(pyridin-4-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11073819.png)
![3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B11073821.png)
